Mtsbt

Description

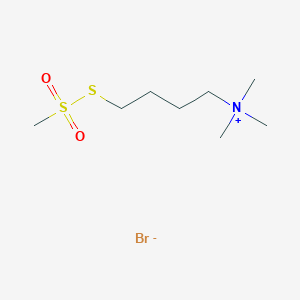

MTSBT (Methanethiosulfonate-Benzyl-Tertiary) is a sulfhydryl-reactive compound widely used in biochemical and pharmacological studies to modify cysteine residues in proteins, particularly ion channels. Its mechanism involves covalent binding to thiol groups, enabling targeted modulation of protein function. This compound’s utility lies in its ability to induce sustained currents (Isust) in acid-sensing ion channels (ASICs), as demonstrated in studies on ASIC1a-G430C mutants .

Properties

Molecular Formula |

C8H20BrNO2S2 |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

trimethyl(4-methylsulfonylsulfanylbutyl)azanium;bromide |

InChI |

InChI=1S/C8H20NO2S2.BrH/c1-9(2,3)7-5-6-8-12-13(4,10)11;/h5-8H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

QQFKXBSXKKHZDG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+](C)(C)CCCCSS(=O)(=O)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

The preparation of [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide involves the synthesis of the compound through specific chemical reactions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. the general approach involves the reaction of methanethiosulfonate with a trimethylammonium butyl group under controlled conditions .

Chemical Reactions Analysis

[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide undergoes several types of chemical reactions, including:

Substitution Reactions: It reacts specifically with thiols to form mixed disulfides.

Reduction Reactions: The compound can be reduced under specific conditions to yield different products.

Oxidation Reactions: It can also undergo oxidation reactions, although these are less common.

Common reagents used in these reactions include thiols, reducing agents, and oxidizing agents. The major products formed from these reactions are typically mixed disulfides and other sulfur-containing compounds .

Scientific Research Applications

[4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent to study the structure and function of various proteins and enzymes.

Biology: Employed in the investigation of receptor channels and their interactions with other molecules.

Medicine: Utilized in the development of new therapeutic agents and in the study of disease mechanisms.

Industry: Applied in the production of specialized chemicals and in the development of new materials.

Mechanism of Action

The mechanism of action of [4-(Trimethylammonium)butyl] Methanethiosulfonate Bromide involves its ability to react with thiol groups in proteins and other molecules. This reaction forms mixed disulfides, which can alter the structure and function of the target molecules . The molecular targets of this compound include various receptor channels and enzymes, and the pathways involved are primarily related to thiol-disulfide exchange reactions .

Comparison with Similar Compounds

pH Sensitivity and Current Modulation

Key findings from ASIC1a-G430C modification studies reveal significant differences in pH-dependent activation and desensitization (Idesens):

| Compound | pH 0.5 (Isust Activation) | Isust Magnitude (% Imax) | pH 0.5 (Idesens) |

|---|---|---|---|

| This compound | 6.85 ± 0.03 | 30–45% | 6.55 ± 0.02 |

| MTSET | 6.70 ± 0.04 | 10–20% | 6.50 ± 0.03 |

| MTSPTrEA | 7.20 ± 0.05 | 45% | 6.55 ± 0.02 |

| MTSEA-biotin | 6.80 ± 0.04 | 30–40% | 6.55 ± 0.02 |

| MTSES | N/A (No Isust) | 0% | 6.55 ± 0.02 |

Key Observations :

- This compound exhibits intermediate pH 0.5 values for Isust activation (6.85) compared to MTSET (6.70) and MTSPTrEA (7.20), suggesting its side-chain structure balances charge and steric effects .

- Isust Magnitude: this compound induces 30–45% of Imax, outperforming MTSET (10–20%) but matching MTSEA-biotin.

Structural Determinants of Activity

- Functional Groups :

- MTSET : Positively charged ethylammonium group enhances electrostatic interactions but limits sustained current due to rapid desensitization.

- MTSPTrEA : Bulky propyl-triethylammonium group shifts pH 0.5 to alkaline ranges (7.20), favoring prolonged Isust.

- This compound : Benzyl-tertiary structure balances charge and hydrophobicity, stabilizing open-channel conformations without excessive pH shifts .

- Molecular Weight and Solubility :

Mechanistic Insights from Grouping/Read-Across Principles

Per toxicological assessments, this compound shares structural and functional similarities with MTSEA-biotin and MTSPT, justifying cross-comparison:

- Common Features :

- Identical reactive methanethiosulfonate group.

- Similar carbon chain lengths (C3–C6) and hydrophobic substituents.

- Divergences :

- MTSEA-biotin’s biotin tag introduces steric hindrance, slightly reducing Isust magnitude compared to this compound.

- MTSPT’s propylthio group lacks aromaticity, resulting in weaker stabilization of ASIC1a’s open state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.